(S)-Mandelonitrile

Vue d'ensemble

Description

(S)-mandelonitrile is a mandelonitrile. It is an enantiomer of a (R)-mandelonitrile.

Activité Biologique

(S)-Mandelonitrile, a cyanohydrin derived from benzaldehyde and potassium cyanide, exhibits significant biological activity, primarily through its enzymatic interactions and potential therapeutic applications. This article explores its biochemical properties, enzymatic reactions, and implications in various fields such as biocatalysis and pharmacology.

This compound is characterized by the molecular formula and a structure that allows it to participate in various biochemical pathways. It can be synthesized via the action of hydroxynitrile lyases (HNLs), which catalyze the condensation of aldehydes with cyanide ions. The enzyme ChuaHNL, derived from the millipede Chamberlinius hualienensis, shows exceptional specific activity in synthesizing this compound with a reported specific activity of 7,420 U/mg, significantly higher than other known HNLs .

Hydrolysis of Mandelonitrile

One of the primary reactions involving this compound is its hydrolysis to mandelic acid, catalyzed by nitrilases. For instance, recombinant Escherichia coli expressing nitrilase from Pseudomonas putida has been utilized to achieve nearly 95% conversion of mandelonitrile to (R)-mandelic acid under optimized conditions (40 °C, pH 8) in both shake flasks and packed bed reactors . This enantioselective conversion is crucial for pharmaceutical applications where specific isomers are required.

Comparative Enzymatic Activity

A comparative analysis of various enzymes indicates that single-point mutations in nitrilases can enhance their ability to hydrolyze this compound, leading to increased yields of mandelic acid . Table 1 summarizes the specific activities of different HNLs involved in mandelonitrile synthesis:

| Enzyme Source | Specific Activity (U/mg) |

|---|---|

| ChuaHNL (Chamberlinius hualienensis) | 7,420 |

| HNL from loquat (Eriobotrya japonica) | 31.5 |

| HNL from passion fruit (Passiflora edulis) | 136 |

| HNL from Japanese apricot (Prunus mume) | 220 |

| HNL from almonds (Prunus amygdalus) | 1,450 |

Antimicrobial Activity

Research has indicated that mandelic acid, the product of mandelonitrile hydrolysis, possesses antimicrobial properties. This suggests that this compound could be explored for its potential as an antibacterial agent when metabolized into mandelic acid within biological systems .

Cancer Treatment Applications

Recent studies have also highlighted innovative uses of mandelic compounds in cancer therapy. For instance, methenamine mandelate nanoparticles have been developed that release formaldehyde in acidic environments typical of cancerous tissues, leading to cell cycle arrest and apoptosis in cancer cells . This indicates a potential therapeutic pathway for utilizing derivatives of mandelonitrile in oncology.

Case Study 1: Enzyme Engineering for Enhanced Activity

A study focused on engineering nitrilases for improved hydrolysis of racemic mandelonitrile demonstrated that specific mutations could lead to variants with enhanced substrate specificity and activity. The engineered enzymes showed a marked increase in conversion rates compared to wild-type enzymes .

Case Study 2: Biocatalytic Production of Mandelic Acid

In another case, researchers optimized conditions for the biocatalytic production of mandelic acid from this compound using immobilized cells. The results indicated that immobilization significantly improved enzyme stability and reaction efficiency, achieving high conversion rates under continuous flow conditions .

Propriétés

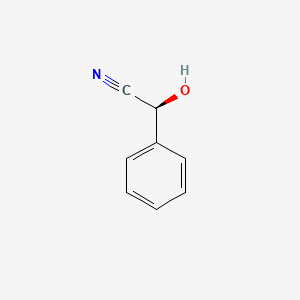

IUPAC Name |

(2S)-2-hydroxy-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNICRUQPODTGRU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28549-12-4 | |

| Record name | Mandelonitrile, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028549124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-mandelonitrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-Mandelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDELONITRILE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K9VO6WZ5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.